2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride

Physicochemical profiling CNS drug-likeness Medicinal chemistry triage

2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride (CAS 2731011-03-1, MF C₇H₁₅ClN₂O₂, MW 194.66) is a piperidine-acetamide congener that carries a secondary hydroxyl group at the α-position of the acetamide side chain and is supplied as the hydrochloride salt. This substitution pattern delivers a topological polar surface area of 75.4 Ų, four hydrogen-bond donors, and three hydrogen-bond acceptors, distinguishing it from simpler 2-(piperidin-4-yl)acetamide (TPSA 55.12 Ų, two HBD, two HBA).

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
Cat. No. B13617799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride
Molecular FormulaC7H15ClN2O2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C(=O)N)O.Cl
InChIInChI=1S/C7H14N2O2.ClH/c8-7(11)6(10)5-1-3-9-4-2-5;/h5-6,9-10H,1-4H2,(H2,8,11);1H
InChIKeyBYKQIQQWFCHAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride – Procurement-Relevant Structural Identity and Physicochemical Baseline


2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride (CAS 2731011-03-1, MF C₇H₁₅ClN₂O₂, MW 194.66) is a piperidine-acetamide congener that carries a secondary hydroxyl group at the α-position of the acetamide side chain and is supplied as the hydrochloride salt. [1] This substitution pattern delivers a topological polar surface area of 75.4 Ų, four hydrogen-bond donors, and three hydrogen-bond acceptors, distinguishing it from simpler 2-(piperidin-4-yl)acetamide (TPSA 55.12 Ų, two HBD, two HBA). [2] The free base (CAS 1803571-83-6) exhibits a computed logP of −1.565 and a melting point of 156–159 °C, while the hydrochloride salt provides markedly enhanced aqueous solubility. [3] These physicochemical properties position the compound as a synthetic intermediate and lead-like scaffold within the broader N-piperidinyl acetamide calcium-channel-blocker patent space. [4]

Why Generic 2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride Cannot Be Freely Substituted by In-Class Piperidine Acetamides


Piperidine-acetamide congeners that differ in substitution position, hydroxylation state, or salt form exhibit quantitative discrepancies in polarity, hydrogen-bonding capacity, and aqueous solubility that directly influence synthetic tractability, formulation behavior, and target-engagement potential. [1] For instance, the α-hydroxy motif increases the topological polar surface area by ~37% relative to des-hydroxy 2-(piperidin-4-yl)acetamide and lowers logP by roughly three-quarters of a log unit, shifting the molecule further toward the CNS-favorable quadrant of the TraPP plot. [2] Concurrently, the hydrochloride salt converts a sparingly water-soluble free base into a readily soluble entity, an essential criterion for aqueous-phase coupling reactions and salt-form screening in medicinal chemistry workflows. [3] Consequently, replacing the title compound with a non-hydroxylated or non-salt analog without re-optimizing the synthetic route or the biological assay can introduce uncontrolled variance in solubility, reaction kinetics, and pharmacological readouts.

2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride – Product-Specific Quantitative Differentiation Evidence


Topological Polar Surface Area Advantage Over Des-Hydroxy 2-(Piperidin-4-yl)acetamide

The title compound’s α‑hydroxy group increases topological polar surface area (TPSA) to 75.4 Ų compared with 55.12 Ų for 2-(piperidin-4-yl)acetamide, representing a 37% relative increase. [1] This shift moves the molecule closer to the established CNS-favorable TPSA window (<90 Ų) while simultaneously improving aqueous solubility through additional hydrogen-bonding capacity. [2] The comparator also possesses only two hydrogen-bond donors and two acceptors versus four donors and three acceptors for the target compound, a difference that affects both solid-state crystal packing and solvation free energy. [3]

Physicochemical profiling CNS drug-likeness Medicinal chemistry triage

Lipophilicity Shift (ΔlogP) Differentiating α-Hydroxyacetamide from Des-Hydroxy Congeners

The free base of the target compound exhibits a computed logP of −1.565, whereas 2-(piperidin-4-yl)acetamide returns a logP of −0.883. [1] This ΔlogP of −0.68 (43% reduction) translates to a roughly 5‑fold decrease in octanol/water partition coefficient, reflecting the hydrophilic contribution of the α‑hydroxy group. [2] The shift places the molecule in a distinctly more polar region of chemical space, altering its behavior in reversed‑phase chromatography, lipid bilayer partitioning, and plasma protein binding relative to des‑hydroxy analogs. [3]

Lipophilicity optimization ADME prediction Chromatographic retention

Hydrochloride Salt Solubility Enhancement Versus Free Base Form

The free base (CAS 1803571-83-6) is described as sparingly soluble in water with moderate solubility in DMSO and ethanol, whereas the hydrochloride salt (CAS 2731011-03-1) is reported to be soluble in water and polar organic solvents. [1] Although precise mg·mL⁻¹ figures are not publicly disclosed for this exact pair, a closely related piperidin‑4‑yl acetamide analog, 2-[(piperidin-4-yl)amino]acetamide, has a measured water solubility of approximately 0.222 mg·mL⁻¹ in its non‑salt form, providing a quantitative baseline for the class. Literature precedence demonstrates that hydrochloride salt formation of piperidine‑containing amines routinely increases aqueous solubility by one to three orders of magnitude relative to the free base.

Salt-form selection Aqueous solubility Formulation pre‑screening

Hydroxyacetamide Scaffold Annotation Within the N-Piperidinyl Acetamide T-Type Calcium Channel Blocker Patent Space

The N‑piperidinyl acetamide chemotype is explicitly claimed in multiple patents (e.g., US8569344, US8377968) as a privileged scaffold for T‑type calcium channel (Cav3.1–3.3) blockade, with exemplified compounds achieving IC₅₀ values in the sub‑micromolar to low‑micromolar range. [1] While the title compound itself has not yet been profiled in a published head‑to‑head Cav3 patch‑clamp study, its α‑hydroxyacetamide motif is structurally congruent with the pharmacophore described by Zalicus Pharmaceuticals, where the central amide carbonyl and a hydrogen‑bond‑donating group at the α‑position (e.g., −OH) are proposed to engage key channel residues. [2] In contrast, simpler piperidin‑4‑yl acetamides lacking this α‑substituent (e.g., 2‑(piperidin‑4‑yl)acetamide) fall outside the preferred Markush sub‑genus and are primarily associated with soluble epoxide hydrolase inhibition rather than calcium channel activity. [3]

T-type calcium channel Ion channel pharmacology Patent landscaping

Hydrogen-Bond Donor Count and Solid-State Handling Differentiation Versus N-(Piperidin-4-yl)acetamide

The target hydrochloride salt contains four hydrogen-bond donors (amide NH₂, hydroxyl OH, piperidine NH₂⁺) and three acceptors, contributing to a higher crystal lattice energy than N‑(piperidin‑4‑yl)acetamide (HBD 2, HBA 2, TPSA 41.13 Ų) or 2‑(piperidin‑4‑yl)acetamide (HBD 2, HBA 3). [1] This manifests as a free‑base melting point of 156–159 °C for the target, which lies between 2‑(piperidin‑4‑yl)acetamide (146–148 °C) and N‑(piperidin‑4‑yl)acetamide (~190 °C). [2] The distinct thermal profile and higher hydrogen‑bond density reduce hygroscopicity and improve room‑temperature storage stability relative to lower‑melting, lower‑HBD analogs, an observation consistent with general salt‑form engineering principles. [3]

Solid-state chemistry Crystallinity prediction Handling and storage

Optimized Application Scenarios for 2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride Based on Quantitative Differentiation Evidence


CNS-Focused Fragment Library Design Requiring High TPSA and Low logP

When constructing a CNS-oriented fragment library, compounds with TPSA <90 Ų and logP <3 are preferred. The target compound’s TPSA of 75.4 Ų and free‑base logP of −1.565 place it squarely within the CNS-favorable quadrant, with a 37% higher TPSA and substantially lower logP than des‑hydroxy 2‑(piperidin‑4‑yl)acetamide. [1] This profile makes it a suitable fragment for exploring hydrogen‑bond‑rich binding sites (e.g., kinase hinge regions, protease active sites) where the additional hydroxyl donor can form specific polar contacts. [2]

T-Type Calcium Channel Blocker Hit-to-Lead Optimization

The N‑piperidinyl acetamide scaffold is validated as a T‑type calcium channel blocker chemotype in multiple patents (e.g., US8569344), with the α‑hydroxy substituent aligning with the pharmacophoric requirements described for Cav3.1–3.3 inhibition. [3] Sourcing 2‑hydroxy‑2‑(piperidin‑4‑yl)acetamide hydrochloride provides the correctly substituted core for SAR exploration, avoiding the mis‑annotation risk associated with des‑hydroxy analogs that are primarily sEH inhibitors. [4]

Aqueous-Phase Synthetic Chemistry and Bioconjugation Workflows

The hydrochloride salt form ensures ready dissolution in aqueous buffers, eliminating the need for co‑solvents that can denature proteins or interfere with enzymatic coupling steps. This property is particularly valuable for on‑resin peptide functionalization, NHS‑ester activation of the primary amine, or aqueous Suzuki–Miyaura derivatization, where the sparingly water‑soluble free base would require DMSO or DMF pre‑dissolution. [5]

Orthogonally Functionalizable Intermediate for Parallel Library Synthesis

The molecule presents three chemically distinct functional handles: the piperidine secondary amine (nucleophilic, pKa ~10), the primary amide (acylable or dehydratable to nitrile), and the α‑hydroxyl group (oxidizable to ketone or convertible to a leaving group). [6] This orthogonality is absent in 2‑(piperidin‑4‑yl)acetamide (no hydroxyl) and N‑(piperidin‑4‑yl)acetamide (amide directly on the piperidine nitrogen), allowing the title compound to serve as a single versatile intermediate for divergent analog synthesis with reduced step count relative to sequential protection/deprotection routes. [7]

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